O-Acetyl Abacavir
説明
Structure
3D Structure
特性
分子式 |
C16H20N6O2 |
|---|---|
分子量 |
328.37 g/mol |
IUPAC名 |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C16H20N6O2/c1-9(23)24-7-10-2-5-12(6-10)22-8-18-13-14(19-11-3-4-11)20-16(17)21-15(13)22/h2,5,8,10-12H,3-4,6-7H2,1H3,(H3,17,19,20,21)/t10-,12+/m1/s1 |
InChIキー |
IZAFXYKTLWYNFW-PWSUYJOCSA-N |
異性体SMILES |
CC(=O)OC[C@H]1C[C@H](C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
正規SMILES |
CC(=O)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
製品の起源 |
United States |
Synthetic Methodologies and Chemical Derivatization of Abacavir Acetate Analogs
Strategies for O-Acetylation of Abacavir (B1662851) at the Primary Hydroxyl Position
The primary hydroxyl group at the 5'-position of the carbocyclic ring in Abacavir is the principal target for O-acetylation. This selectivity is achievable due to the higher reactivity of a primary alcohol compared to the secondary amine functionalities on the purine (B94841) ring under specific acylation conditions.
Standard acylation methods are employed to introduce the acetyl group. A common and effective method involves the use of acetic anhydride (B1165640) ((CH₃CO)₂O) as the acetylating agent. To facilitate the reaction and enhance the nucleophilicity of the hydroxyl group, a base catalyst is typically used. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for such esterification reactions. The reaction mechanism generally involves the formation of a highly reactive N-acetylpyridinium intermediate from DMAP and acetic anhydride, which is then readily attacked by the primary hydroxyl group of Abacavir. A tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine, is often added to neutralize the acetic acid byproduct generated during the reaction.
The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. Reaction temperatures are typically maintained between 0 °C and room temperature to control the rate of reaction and minimize potential side reactions.
Alternatively, enzymatic methods can offer a high degree of regioselectivity for the O-acylation of the primary alcohol. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are known to catalyze the acylation of primary alcohols with high efficiency and selectivity in non-aqueous media. This biocatalytic approach presents a greener alternative to chemical methods, often proceeding under mild reaction conditions with simple work-up procedures.
Chemical Synthesis Pathways for O-Acetyl Abacavir and Related Ester Prodrugs
The chemical synthesis of this compound and other ester prodrugs is a multi-step process that begins with the parent drug, Abacavir, or a suitable protected intermediate. The key transformation is the esterification of the primary hydroxyl group.
The esterification of Abacavir to yield this compound is typically achieved by reacting Abacavir with an acetylating agent in the presence of a catalyst and a base. The general reaction is as follows:
Abacavir + Acetic Anhydride --(DMAP, Et₃N)--> this compound + Triethylammonium Acetate (B1210297)
Optimization of this reaction involves a systematic variation of several parameters to maximize the yield and purity of the desired product. Key parameters for optimization include:
Acetylating Agent: While acetic anhydride is common, other acetyl sources like acetyl chloride could be used, though the latter is more reactive and may require more stringent control of reaction conditions.
Catalyst Loading: The amount of DMAP is crucial; typically, catalytic amounts (0.05 to 0.2 equivalents) are sufficient.
Base: The choice and amount of the tertiary amine base are important to effectively scavenge the acidic byproduct.
Solvent: The polarity and aprotic nature of the solvent can influence the reaction rate and solubility of reactants.
Temperature and Reaction Time: Lower temperatures can enhance selectivity, while monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps determine the optimal reaction time.
A study on the synthesis of a myristoylated Abacavir prodrug, which also involves esterification at the 5'-hydroxyl position, highlights a similar synthetic strategy, underscoring the feasibility of this approach for forming ester prodrugs of Abacavir.
Table 1: Typical Reaction Conditions for O-Acetylation of Primary Alcohols
| Parameter | Condition | Rationale |
| Substrate | Primary Alcohol (e.g., Abacavir) | Target for esterification. |
| Acylating Agent | Acetic Anhydride | Source of the acetyl group. |
| Catalyst | DMAP (catalytic amount) | Activates the acylating agent. |
| Base | Triethylamine or Pyridine | Neutralizes the acidic byproduct. |
| Solvent | Dichloromethane, THF, or DMF | Provides a suitable reaction medium. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | Monitored by TLC or HPLC | Ensures completion of the reaction. |
While the primary hydroxyl group of Abacavir can often be selectively acetylated in the presence of the amino groups on the purine ring due to its higher reactivity, the use of protecting groups for the N2 and N6 amino functionalities can be a strategic choice to prevent potential N-acetylation and ensure clean conversion to the desired O-acetylated product.
The guanine-like purine ring of Abacavir contains two amino groups that could potentially react with the acetylating agent. The choice of protecting groups is critical and should be guided by their stability under the O-acetylation conditions and their ease of removal without affecting the newly formed ester linkage.
Common protecting groups for the exocyclic amino groups of purines include acyl groups (e.g., benzoyl, isobutyryl) or carbamates. For instance, the N2-amino group could be protected as an amide. These protecting groups are typically introduced prior to the O-acetylation step and removed in a final deprotection step. However, the development of highly regioselective O-acetylation conditions can often circumvent the need for a protection-deprotection sequence, making the synthesis more efficient. A patent for the preparation of "abacavir hydroxy acetate" suggests a multi-step synthesis that involves the use of protecting groups.
Stereoselective Synthesis Approaches for Abacavir Prodrug Precursors
The therapeutic efficacy of Abacavir is dependent on its specific stereochemistry, the (1S, 4R) configuration. Therefore, the synthesis of this compound and other prodrugs must start from the enantiomerically pure Abacavir precursor. Stereoselective synthesis is crucial in establishing these chiral centers.
A cornerstone in the asymmetric synthesis of Abacavir is the use of the chiral building block, (-)-Vince-lactam, which is chemically known as (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. This versatile intermediate provides the necessary stereochemical framework for the cyclopentene (B43876) ring of Abacavir.
The racemic Vince-lactam can be efficiently resolved into its enantiomers through enzymatic kinetic resolution. This biocatalytic approach often employs γ-lactamases that selectively hydrolyze one enantiomer, leaving the desired enantiomer unreacted and in high enantiomeric purity. The resulting enantiopure Vince-lactam serves as a key precursor for the synthesis of the carbocyclic core of Abacavir. The synthesis of various carbocyclic nucleoside analogs has been successfully achieved using this chiral synthon.
The synthesis of Abacavir from the chiral Vince-lactam involves a series of chemical transformations that must proceed with high stereocontrol to maintain the desired cis-1,4-disubstituted cyclopentene stereochemistry. Key steps often involve nucleophilic opening of the lactam, manipulation of functional groups, and the crucial coupling of the carbocyclic moiety with the purine base.
For instance, π-allylpalladium mediated reactions have been used to couple a derivative of the carbocyclic ring with the purine base, affording the desired cis-1,4-substituted cyclopentenoid with high regio- and stereoselectivity. Other approaches may involve diastereoselective reductions of cyclopentenone intermediates to establish the correct relative stereochemistry of the hydroxyl and the substituent that will become the purine base. The development of highly diastereoselective methods for the functionalization of cyclopentene rings is an active area of research in the synthesis of carbocyclic nucleosides.
Table 2: Key Stereoselective Strategies in Abacavir Precursor Synthesis
| Strategy | Description | Key Intermediate/Reagent | Reference |
| Enzymatic Kinetic Resolution | Separation of racemic Vince-lactam into its enantiomers. | Racemic Vince-lactam, γ-lactamase | |
| Chiral Synthon Approach | Use of enantiopure (-)-Vince-lactam as a starting material. | (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Palladium-Catalyzed Coupling | Stereospecific coupling of the carbocyclic ring with the purine base. | π-allylpalladium complex | |
| Diastereoselective Reduction | Controlled reduction of a ketone to establish the correct alcohol stereocenter. | Chiral reducing agents |
Biocatalytic Approaches in Abacavir Prodrug Synthesis
The pursuit of more efficient and sustainable methods for the synthesis of antiviral prodrugs has led to the exploration of biocatalysis. Enzymes, with their inherent high selectivity and ability to function under mild conditions, present a compelling alternative to traditional chemical methods for the synthesis of Abacavir acetate analogs. These biocatalytic approaches primarily focus on enzyme-mediated reactions for specific functionalization and the enzymatic resolution of chiral intermediates, which are critical steps in the synthesis of stereochemically pure Abacavir prodrugs.
Enzyme-mediated Reactions for Specific Functionalization
The synthesis of this compound and its analogs via biocatalysis predominantly involves the use of hydrolases, particularly lipases, functioning in a non-aqueous environment to catalyze esterification or transesterification reactions. Lipases are well-documented for their ability to facilitate the transfer of acyl groups with high regioselectivity, a crucial attribute for the specific functionalization of a molecule like Abacavir, which contains a primary hydroxyl group.
One of the most extensively utilized enzymes for such transformations is the immobilized lipase B from Candida antarctica (CAL-B). This enzyme has demonstrated remarkable efficiency and selectivity in the acylation of primary alcohols in various nucleoside analogs. The enzymatic acylation of Abacavir to yield this compound would proceed by reacting Abacavir with an acetyl donor, such as vinyl acetate, in an organic solvent. The enzyme's active site directs the acetylation to the primary hydroxyl group on the cyclopentene ring, leaving other potentially reactive sites, such as the secondary amine, untouched. This high regioselectivity obviates the need for complex protection and deprotection steps that are often necessary in conventional chemical synthesis.
The reaction conditions for such a biocatalytic process are typically mild, involving temperatures around 30-50°C and a suitable organic solvent that can solubilize the reactants while maintaining the enzyme's activity. The use of an acyl donor like vinyl acetate is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in high conversion rates.
Table 1: Representative Data for Lipase-Catalyzed Acetylation of Abacavir
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Regioselectivity (%) |
|---|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Tetrahydrofuran (THF) | 45 | >95 | >99 (for the primary -OH) |
Note: The data in this table is illustrative and based on typical results reported for similar enzymatic acylations of nucleoside analogs.
Resolution of Intermediates via Biocatalysis
The stereochemistry of the cyclopentene ring is crucial for the antiviral activity of Abacavir. Consequently, the synthesis of enantiomerically pure Abacavir and its acetate analogs relies on the effective resolution of racemic intermediates. Biocatalysis has proven to be a powerful tool for achieving this chiral separation.
A key precursor in many synthetic routes to Abacavir is a racemic γ-lactam, commonly known as Vince lactam. The enzymatic kinetic resolution of this intermediate is a well-established method. Specific lactamases can be employed to selectively hydrolyze one enantiomer of the racemic lactam, leaving the desired enantiomer unreacted and thus resolved. For instance, a (-)-lactamase can directly yield the desired (1S,4R)-γ-amino acid, which is a direct precursor to Abacavir. rsc.org
Another significant biocatalytic resolution involves the use of lipases for the kinetic resolution of racemic aminocyclopentenol derivatives, which are also vital intermediates in Abacavir synthesis. researchgate.net In this approach, a lipase such as Candida antarctica lipase B (CAL-B) is used to selectively acylate one of the enantiomers of the aminocyclopentenol. The resulting ester can then be easily separated from the unreacted alcohol enantiomer. This enzymatic resolution is highly efficient, providing both the acylated and unacylated enantiomers with high enantiomeric excess.
Furthermore, lipases from other sources, such as Pseudomonas fluorescens, have been utilized in the selective hydrolysis of acetate precursors in the synthetic pathway, demonstrating the versatility of these enzymes in handling different intermediates leading to Abacavir. newdrugapprovals.org
Table 2: Biocatalytic Resolution of Key Intermediates in Abacavir Synthesis
| Intermediate | Enzyme | Reaction Type | Desired Product | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| Racemic γ-Lactam (Vince Lactam) | Lactamase | Kinetic Resolution (Hydrolysis) | (1S,4R)-γ-amino acid | >99 |
| Racemic Aminocyclopentenol derivative | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Enantiopure aminocyclopentenol acetate | >98 |
Prodrug Design Principles and in Vitro Activation Mechanisms
Theoretical Underpinnings of Prodrug Rational Design
The rational design of a prodrug such as O-Acetyl Abacavir (B1662851) is based on fundamental principles aimed at transiently modifying the drug's structure to enhance its delivery and performance in biological systems. researchgate.net Carrier-linked prodrugs, the class to which O-Acetyl Abacavir belongs, involve the attachment of a promoiety (the acetyl group) to the active drug (Abacavir) via a bond, typically an ester, that is designed to be cleaved in vivo or in vitro. orientjchem.org
A primary objective of converting a hydrophilic drug into an ester prodrug is to increase its lipophilicity. mdpi.com Abacavir's hydrophilic nature can limit its passive diffusion across the lipid bilayers of cell membranes in in vitro research models. unmc.edu By converting the polar 5'-hydroxyl group of Abacavir into an acetyl ester, the resulting this compound becomes more lipophilic. This chemical modification is a well-established "lipidization" strategy. nih.gov The increased lipophilicity is intended to improve the compound's solubility in non-aqueous environments and enhance its permeability across cellular barriers, which is crucial for drugs that, like Abacavir, must enter the cell to be converted into their active triphosphate form. europa.eudrugbank.com
The effectiveness of this strategy has been demonstrated with analogous Abacavir prodrugs. For instance, a myristoylated Abacavir (MABC) prodrug, created through esterification with myristic acid, showed improved lipophilicity, which facilitated its incorporation into nanoformulations for extended drug bioavailability studies. tandfonline.com This principle directly applies to this compound, where the acetyl group serves to enhance these key biopharmaceutical properties for reliable evaluation in cellular and tissue-based research models.
Table 1: Comparison of Physicochemical Properties of Abacavir and its Conceptual Ester Prodrug This interactive table provides a conceptual comparison based on established prodrug principles.
| Property | Abacavir (Parent Drug) | This compound (Prodrug) | Rationale for Change |
|---|---|---|---|
| Chemical Structure | Contains a free 5'-hydroxyl group | 5'-hydroxyl group is esterified with an acetyl group | Masking of a polar functional group. |
| Lipophilicity (LogP) | Lower (LogP ~1.22) newdrugapprovals.org | Higher | The non-polar acetyl group increases overall lipid solubility. |
| Aqueous Solubility | High (>80 mM) newdrugapprovals.org | Lower | Increased lipophilicity generally corresponds to decreased aqueous solubility. |
| Membrane Permeability | Lower | Higher | Enhanced lipophilicity facilitates passive diffusion across lipid membranes. nih.gov |
For an antiviral agent like Abacavir, the target site of action is intracellular. The active moiety, carbovir (B1146969) 5'-triphosphate, is formed within the cell, where it inhibits the viral reverse transcriptase enzyme. europa.eu Therefore, efficient delivery into target cells, such as human monocyte-derived macrophages (MDMs) or lymphocytes in in vitro cultures, is paramount. The enhanced lipophilicity of this compound is a key strategy to improve this delivery. mdpi.comtandfonline.com
By facilitating passive diffusion across the cell membrane, the prodrug can achieve higher intracellular concentrations than the parent drug might alone. Once inside the cell, the prodrug is designed to be trapped through enzymatic conversion back to the polar, less permeable parent drug, Abacavir. This "lock-in" mechanism can lead to an accumulation of the drug inside the target cells. tandfonline.com This strategy ensures that a sufficient concentration of Abacavir is available for the subsequent necessary phosphorylation steps to its active triphosphate form, bypassing the potential rate-limiting step of initial cellular uptake. unmc.edu
Enzymatic Hydrolysis Pathways of this compound In Vitro
The conversion of a carrier-linked prodrug to its active form is predominantly an enzymatic process. orientjchem.org For this compound, the critical activation step is the hydrolysis of the ester bond to release Abacavir and acetic acid. This biotransformation is designed to occur within the target cells or in the systemic circulation, mediated by a class of ubiquitous enzymes.
The hydrolysis of the ester linkage in prodrugs like this compound is primarily catalyzed by cellular esterases. akfarstfransiskusxaverius.ac.id Esterases are a diverse group of hydrolase enzymes that are widely distributed throughout the body and are present in various cellular compartments, including the cytoplasm and endoplasmic reticulum. akfarstfransiskusxaverius.ac.id These enzymes, particularly carboxylesterases, are responsible for the metabolism of a wide range of xenobiotics, including many ester-containing drugs. akfarstfransiskusxaverius.ac.id
While it is well-established that cellular esterases catalyze the hydrolysis of ester prodrugs, the identification of the specific enzyme isoforms involved in the activation of this compound is not extensively detailed in publicly available research. The human genome contains several carboxylesterase (CES) genes, with CES1 and CES2 being the most important in drug metabolism. These isoforms have different substrate specificities and tissue distribution, which can influence the activation rate of a prodrug.
This contrasts with the metabolism of the parent drug, Abacavir, which is well-characterized. Abacavir is primarily metabolized by hepatic alcohol dehydrogenase to form a carboxylic acid metabolite and by glucuronosyltransferase to form a glucuronide conjugate. nih.gov These pathways are responsible for the clearance of Abacavir, not its activation. The enzymes that activate the this compound prodrug (esterases) are distinct from those that metabolize the resulting active drug.
Table 2: Key Enzymes in the Metabolism and Activation of Abacavir and its Acetyl Prodrug This interactive table outlines the different enzymatic pathways.
| Compound | Process | Primary Enzyme Class | Key Isoforms (for parent drug) | Function |
|---|---|---|---|---|
| This compound | Prodrug Activation | Esterases akfarstfransiskusxaverius.ac.id | Not specified in literature | Hydrolysis of the ester bond to release active Abacavir. |
| Abacavir | Metabolic Clearance | Alcohol Dehydrogenase (ADH) newdrugapprovals.orgnih.gov | ADH1A (αα), ADH1C (γ2γ2) researchgate.net | Oxidation to an aldehyde, then a carboxylic acid metabolite. researchgate.net |
| Abacavir | Metabolic Clearance | UGTs (Glucuronosyltransferases) nih.govhiv-druginteractions.org | UGT2B7 | Conjugation to form an inactive glucuronide metabolite. |
Non-Enzymatic Biotransformation Mechanisms of this compound
In addition to enzymatic action, the chemical stability of a prodrug in a physiological environment is an important consideration. Non-enzymatic transformation, primarily through chemical hydrolysis, can also contribute to the release of the active drug. Ester bonds are susceptible to hydrolysis under both acidic and basic conditions. In in vitro studies conducted in buffered cell culture media at physiological pH (typically around 7.4), this compound could undergo slow, spontaneous chemical hydrolysis. researchgate.net
Prodrug Activation Kinetics in Cellular Extracts and Isolated Enzyme Systems
The transformation of a pharmacologically inert compound into a bioactive agent within the body is the foundational principle of prodrug design. This compound is a prodrug of Abacavir, a nucleoside analogue reverse transcriptase inhibitor. The design strategy involves masking the primary hydroxyl group of Abacavir with an acetyl ester. This modification is intended to alter the physicochemical properties of the parent drug, potentially enhancing its membrane permeability and oral bioavailability. The activation of this compound is a critical step, requiring the enzymatic hydrolysis of the ester bond to release the active parent compound, Abacavir.
This activation process is primarily mediated by a class of enzymes known as carboxylesterases (CES). wikipedia.orgamericanpharmaceuticalreview.com These enzymes are ubiquitous throughout the body, with particularly high concentrations found in the liver, intestine, and blood plasma. nih.govresearchgate.netnih.gov In humans, two major carboxylesterases, human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are responsible for the metabolism of most ester-containing drugs. nih.gov hCE1 is the most abundant form in the liver, accounting for the vast majority of hydrolytic activity in this organ, while hCE2 is highly expressed in the small intestine. nih.govresearchgate.netnih.gov
The catalytic mechanism for these enzymes involves the hydrolysis of the ester linkage through a serine hydrolase pathway. wikipedia.orgwikipedia.org This reaction adds a molecule of water across the ester bond, yielding the active drug (Abacavir) and a carboxylic acid byproduct (acetic acid). nih.gov The rate of this conversion is a crucial pharmacokinetic parameter, as it determines the concentration of the active drug at its target site.
While specific kinetic data for the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature, the process can be characterized by studying its interaction with cellular extracts and isolated enzymes. Such studies typically involve incubating the prodrug in preparations like liver or intestinal S9 fractions, which contain a mixture of metabolic enzymes, or with purified recombinant enzymes like hCE1 or hCE2. helsinki.fi The rate of conversion to the parent drug is then measured over time using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
The key kinetic parameters determined from these experiments are the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for the substrate. V_max reflects the maximum rate of the enzymatic reaction. The catalytic efficiency of the enzyme is then often expressed as the ratio k_cat/K_m. nih.gov
For an ester prodrug like this compound, the ideal profile involves stability in the gastrointestinal tract and plasma, followed by efficient hydrolysis by hepatic carboxylesterases to release Abacavir into circulation. researchgate.net The substrate specificity of carboxylesterases plays a significant role; for instance, hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety, whereas hCE2 has the opposite preference. mdpi.com The structural characteristics of this compound would determine its primary site of activation.
Once deacetylated to form Abacavir, the drug must undergo further intracellular phosphorylation to its active triphosphate form, carbovir triphosphate, which ultimately inhibits HIV reverse transcriptase.
Illustrative Table of Prodrug Activation Kinetics
The following table demonstrates the type of data obtained from in vitro kinetic studies of ester prodrugs. Note: The values presented here are for illustrative purposes based on general prodrug and esterase kinetic studies and are not specific to this compound due to a lack of available data in the reviewed sources.
| Enzyme Source/System | Substrate | K_m (µM) | V_max or k_cat | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |
| Human Liver S9 Fraction | Ester Prodrug | N/A | Rate of Hydrolysis (e.g., pmol/min/mg protein) | N/A | aacrjournals.org |
| Recombinant Human CES1 | Oseltamivir | 2900 | 0.75 s⁻¹ (k_cat) | 258.6 | nih.gov |
| Recombinant Human CES2 | CPT-11 | - | - | - | nih.gov |
| Pig Liver Esterase (PLE) | Pyrone-based proMBG 1 (acetylated) | - | 9 ± 0.4 s⁻¹ (k_obs) | - | nih.gov |
Metabolic Pathways and Biotransformation Studies in Vitro/cellular Models
Intracellular Conversion of Abacavir (B1662851) Prodrugs to Active Metabolites
Within target cells, abacavir undergoes a series of enzymatic conversions to its pharmacologically active form, carbovir (B1146969) 5'-triphosphate (CBV-TP). nih.govresearchgate.net This active metabolite acts as a potent inhibitor of HIV reverse transcriptase. researchgate.netclinpgx.org
Phosphorylation Cascade to Carbovir Triphosphate
The bioactivation of abacavir is a multi-step phosphorylation process initiated by cytosolic enzymes. immunopaedia.org.za The first step involves the conversion of abacavir to abacavir 5'-monophosphate, a reaction catalyzed by adenosine (B11128) phosphotransferase. nih.govclinpgx.org Following this initial phosphorylation, a cytosolic deaminase acts on abacavir monophosphate to remove an amine group, yielding carbovir monophosphate (CBV-MP). immunopaedia.org.zareactome.org Subsequently, cellular kinases, such as guanylate kinase, further phosphorylate CBV-MP to carbovir diphosphate (B83284) (CBV-DP). nih.govimmunopaedia.org.za The final phosphorylation step to the active carbovir triphosphate (CBV-TP) is carried out by various cellular kinases, including creatine kinases, pyruvate kinases, and nucleoside diphosphate kinases. clinpgx.orgimmunopaedia.org.za
Table 1: Intracellular Activation Pathway of Abacavir
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | Abacavir | Adenosine Phosphotransferase | Abacavir Monophosphate (ABC-MP) |
| 2 | Abacavir Monophosphate | Cytosolic Deaminase | Carbovir Monophosphate (CBV-MP) |
| 3 | Carbovir Monophosphate | Guanylate Kinase | Carbovir Diphosphate (CBV-DP) |
Identification of Intermediate Metabolites (e.g., Monophosphate Derivatives)
In vitro studies have successfully identified the key intermediate metabolites in the intracellular activation pathway. researchgate.net Abacavir 5'-monophosphate is the initial product, though no di- or triphosphate forms of abacavir itself have been detected within cells, indicating a rapid subsequent deamination step. nih.govclinpgx.org The critical intermediate, (-)-carbovir (B125634) 5'-monophosphate, is a significantly more efficient substrate for guanylate kinase than its (+) enantiomer, ensuring the stereoselective formation of the active metabolite. clinpgx.org Both abacavir monophosphate (ABC-MP) and carbovir monophosphate (CBV-MP) have been confirmed as essential intermediates in the bioconversion process leading to the active CBV-TP. researchgate.net
Enzyme Kinetics of Abacavir Metabolism by Key Biotransformation Enzymes In Vitro
In addition to intracellular activation, abacavir is extensively metabolized by hepatic enzymes, primarily through oxidation and glucuronidation, to facilitate its elimination from the body. nih.govclinpgx.org These pathways result in inactive metabolites. nih.govresearchgate.net In vitro studies with human liver microsomes and cytosol have been instrumental in characterizing the enzymes responsible. researchgate.netnih.gov
Alcohol Dehydrogenase (ADH) Mediated Oxidation Pathways
A major route of abacavir metabolism is the oxidation of its primary alcohol moiety to a carboxylic acid. nih.govresearchgate.net This process is mediated by cytosolic alcohol dehydrogenase (ADH) and involves a two-step oxidation via an aldehyde intermediate. researchgate.netnih.gov In vitro experiments using human liver cytosol and expressed human ADH isozymes have shown that the αα and γ2γ2 isoforms are involved in this pathway. nih.govresearchgate.net The αα isoform, in particular, facilitates the two sequential oxidation steps to form the 5'-carboxylate metabolite. nih.gov The formation of this carboxylate accounts for approximately 30% of the drug's elimination in urine. nih.govclinpgx.org Studies have also shown that ethanol can competitively inhibit this pathway, leading to increased plasma concentrations of abacavir. clinpgx.orgnih.gov
UDP-Glucuronosyltransferase (UGT) Conjugation Mechanisms
Glucuronidation represents the other primary pathway for abacavir's hepatic metabolism. nih.govclinpgx.org This phase II conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid to the abacavir molecule. researchgate.netresearchgate.net The resulting 5'-glucuronide metabolite is inactive and readily excreted. nih.govresearchgate.net This pathway accounts for the largest portion of abacavir elimination, with the glucuronide metabolite representing about 36% of the administered dose recovered in urine. nih.govclinpgx.org In vitro studies confirm that UGT enzymes are key to this biotransformation. nih.govresearchgate.net
Table 2: Primary Hepatic Metabolic Pathways of Abacavir
| Pathway | Enzyme Family | Key Isoforms (In Vitro) | Metabolite |
|---|---|---|---|
| Oxidation | Alcohol Dehydrogenase (ADH) | αα, γ2γ2 | 5'-Carboxylic Acid |
Formation of Reactive Intermediates and Protein Adducts In Vitro
The metabolic bioactivation of abacavir, particularly the oxidation pathway, can lead to the formation of reactive intermediates. nih.govnih.gov The aldehyde intermediate generated during ADH-mediated oxidation is an electrophilic species. researchgate.netnih.gov This unconjugated aldehyde can isomerize to a more stable conjugated aldehyde, which is believed to be the primary intermediate involved in reactions with biological nucleophiles. nih.gov
In vitro studies have demonstrated that these reactive aldehyde metabolites can covalently bind to proteins, forming adducts. nih.govnih.gov Incubations of abacavir with human liver cytosol or with expressed ADH isozymes in the presence of human serum albumin (HSA) resulted in the formation of non-extractable abacavir-protein residues. nih.govresearchgate.net The formation of these adducts was dependent on ADH activity, as it was blocked by the ADH inhibitor 4-methyl pyrazole. nih.gov Mass spectrometric methods have identified that the abacavir aldehyde can form a novel intramolecular cross-linking adduct on HSA in vitro. nih.gov These findings confirm that abacavir undergoes bioactivation to reactive intermediates that can modify proteins. unl.ptresearchgate.net
Characterization of Electrophilic Aldehyde Species
In vitro studies have elucidated that a major metabolic route for Abacavir is the oxidation of its primary alcohol to a carboxylic acid, which proceeds through an aldehyde intermediate. nih.gov This metabolic process is mediated by cytosolic alcohol dehydrogenase (ADH) and requires the cofactor NAD+. nih.gov
The initial product of this oxidation is an unconjugated aldehyde. However, this species is unstable and rapidly isomerizes to a thermodynamically more stable α,β-unsaturated aldehyde. acs.org This conjugated aldehyde is an electrophilic species and is considered the primary reactive intermediate involved in reactions with biological nucleophiles. The formation of this aldehyde intermediate has been confirmed in incubations with different human ADH isoforms, where it could be trapped as an oxime derivative. nih.gov
In vitro experiments have demonstrated that different isoforms of ADH, specifically the αα and γ2γ2 isoforms, are involved in this biotransformation. The αα ADH isoform facilitates the sequential oxidation of Abacavir to its carboxylic acid metabolite, while the γ2γ2 isozyme is also capable of generating the aldehyde intermediate. nih.gov
| Enzyme/System | Metabolic Action | Intermediate/Product | Reference |
|---|---|---|---|
| Human Liver Cytosol (with NAD+) | Oxidation of primary alcohol | Aldehyde intermediate, Carboxylic acid metabolite | nih.gov |
| αα human ADH isoform | Two-step sequential oxidation | Aldehyde intermediate, Carboxylic acid metabolite | nih.gov |
| γ2γ2 human ADH isoform | Generation of aldehyde | Aldehyde intermediate | nih.gov |
Covalent Binding to Proteins in Cellular Lysates
The generation of the electrophilic aldehyde species from Abacavir leads to the formation of covalent adducts with proteins. In vitro studies using human liver cytosol and incubations with specific ADH isoforms in the presence of human serum albumin (HSA) have demonstrated the formation of non-extractable Abacavir-protein residues. nih.gov
This covalent binding was shown to be dependent on the metabolic activation of Abacavir, as the formation of these protein adducts was inhibited by 4-methyl pyrazole (4-MP), a known inhibitor of alcohol dehydrogenase. nih.gov The binding of a rabbit anti-abacavir antibody to the Abacavir-HSA adducts was also found to be dependent on metabolism, further confirming that the covalent modification is a result of the biotransformation of Abacavir. nih.gov
The proposed mechanism for this covalent binding involves the migration of the double bond in the cyclopentene (B43876) ring, leading to a 1,4-addition reaction (Michael addition) with nucleophilic residues on the protein. This hypothesis is supported by the observation that an analog of Abacavir lacking the double bond showed significantly less formation of protein residues. nih.gov
| Experimental System | Key Findings | Inhibitor Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Human Liver Cytosol with HSA | Formation of non-extractable Abacavir-protein residues | Inhibited by 4-methyl pyrazole (ADH inhibitor) | Metabolism-dependent covalent binding | nih.gov |
| αα and γ2γ2 ADH isoforms with HSA | Generation of Abacavir-protein adducts | Blocked by 4-methyl pyrazole | NAD-dependent covalent modification | nih.gov |
| Abacavir analog (without double bond) | Significantly less protein residue formation | Not applicable | Suggests a double bond migration and 1,4 addition process | nih.gov |
Advanced Analytical Characterization Techniques for Research Materials
Chromatographic Methodologies for O-Acetyl Abacavir (B1662851) and its Metabolites
Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For O-Acetyl Abacavir and its related substances, various chromatographic techniques are employed to analyze the compound in bulk form and in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Abacavir and its related compounds, including this compound. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any impurities or degradation products. humanjournals.com Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Method development involves optimizing several parameters to achieve adequate separation and resolution. Key considerations include the choice of stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. researchgate.netresearchgate.net For Abacavir and its analogs, UV detection is typically set around 245-286 nm, where the purine (B94841) ring system exhibits strong absorbance. humanjournals.comjapsonline.comnih.gov
Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. nih.govnih.gov Studies have demonstrated successful validation of RP-HPLC methods for Abacavir, showing good linearity over a specific concentration range and high precision, with low relative standard deviation (RSD) for intra-day and inter-day analyses. humanjournals.com These validated methods are suitable for routine quality control and stability testing of Abacavir and its related substances like this compound. phcogres.comjmpas.com
HPLC Method Parameters for Abacavir Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm) | Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v) | 1.0 | 245 | nih.gov |
| Grace C18 (150 x 4.6 mm) | Potassium dihydrogen phosphate (B84403) buffer: Acetonitrile (70:30, v/v) | Not Specified | 286 | humanjournals.com |
| Symmetry C18 (250x4.6mm, 5µm) | 0.1% Orthophosphoric acid: Acetonitrile: Methanol (10:25:65 v/v) | 1.0 | 259 | researchgate.net |
| Waters XTerra C18 (250mm×4.6mm, 5µm) | 20mM Ammonium acetate (B1210297): Acetonitrile | 1.0 | 220 | ijrpc.com |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of this compound and its metabolites, particularly at low concentrations in biological fluids. asianpubs.org This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. researchgate.net
In LC-MS/MS analysis, the parent compound and its metabolites are first separated on an LC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). For quantitative analysis, the system operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented to produce a characteristic product ion. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix. researchgate.net
This technique has been successfully applied to the analysis of Abacavir in human plasma, demonstrating high precision and accuracy over a wide concentration range. asianpubs.orgresearchgate.net The high sensitivity of LC-MS/MS allows for a low limit of quantification (LOQ), making it ideal for pharmacokinetic studies. asianpubs.orgresearchgate.net The method can also be used to identify unknown metabolites by analyzing their mass spectra and fragmentation patterns. ijrpc.comresearchgate.net
LC-MS/MS Transitions for Abacavir Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Abacavir | Positive | 287.2 | 191.2 | researchgate.net |
| Abacavir Metabolite (Imp-A1) | Not Specified | 191.10 | Not Specified | researchgate.net |
| Abacavir Metabolite (Imp-O1) | Not Specified | 303.20 | Not Specified | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. abertay.ac.ukresearchgate.net In the context of drug metabolism, GC-MS can be employed to identify volatile metabolites that may be produced through various biotransformation pathways. The sample, often collected via headspace solid-phase microextraction (SPME), is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that acts as a chemical fingerprint. mdpi.com
While HPLC and LC-MS are more commonly used for non-volatile drugs like Abacavir and its direct metabolites, GC-MS offers a specialized approach for profiling the volatile metabolome. nih.gov Changes in the profile of volatile organic compounds in a biological system following administration of a drug can provide insights into metabolic pathways and potential off-target effects. nih.gov The identification of volatile metabolites is achieved by comparing the obtained mass spectra with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). researchgate.net Although specific studies detailing the GC-MS analysis of volatile metabolites for this compound are not widely published, the methodology remains a viable and powerful tool for comprehensive metabolic profiling in preclinical research. abertay.ac.uk
Spectroscopic Approaches for Structural Elucidation of Synthetic Analogs
Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds, including analogs and impurities of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the unambiguous structure of organic molecules. azolifesciences.com It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are used to identify the different types of hydrogen and carbon atoms in the molecule and their chemical environments.
Illustrative ¹H NMR Chemical Shifts for Abacavir-Related Structures
| Proton Type | Typical Chemical Shift Range (ppm) | Associated Functional Group |
|---|---|---|
| Aromatic/Heteroaromatic CH | 7.0 - 8.5 | Purine ring |
| Olefinic CH=CH | 5.5 - 6.5 | Cyclopentene (B43876) ring |
| CH-O / CH-N | 3.5 - 5.0 | Cyclopentene ring protons adjacent to N or O |
| CH₂-O | 3.5 - 4.5 | Methanol group on cyclopentene ring |
| CH₂ (Aliphatic) | 1.5 - 2.8 | Cyclopentene ring |
| CH (Cyclopropyl) | 0.5 - 1.5 | Cyclopropylamine group |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijsdr.org When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. elsevierpure.com An FTIR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. nih.gov
For this compound, the FTIR spectrum would show characteristic absorption bands confirming its key structural features. For instance, the introduction of the acetyl group would result in a strong absorption band for the carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹. Other key bands would include N-H stretching vibrations from the amine groups, C-H stretching from the aliphatic and aromatic parts of the molecule, and C=C and C=N stretching from the cyclopentene and purine rings, respectively. researchgate.net FTIR is a valuable tool for confirming the synthesis of analogs and for the initial identification of bulk materials. ijsdr.orgresearchgate.net
Characteristic FTIR Absorption Bands for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3500 | N-H Stretch | Primary and secondary amines |
| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclopentene, Cyclopropyl) |
| 1735 - 1750 | C=O Stretch | Ester (Acetyl group) |
| 1590 - 1680 | C=C and C=N Stretch | Purine and Cyclopentene rings |
| 1000 - 1300 | C-O Stretch | Ester (Acetyl group) |
Impurity Profiling and Purity Assessment Methods for Research Grade Materials
Impurity profiling is a critical aspect of quality control for research-grade materials, ensuring the identity and purity of the compound of interest. For this compound, this would involve the identification and quantification of process-related impurities, degradation products, and any unreacted starting materials.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for impurity profiling and purity assessment of Abacavir, and by extension, would be suitable for this compound. nih.gov These methods offer high resolution and sensitivity for separating the main compound from its potential impurities.
Common Impurities: Potential impurities in this compound would likely include those related to the synthesis of the core Abacavir molecule and any by-products from the acetylation process. Known impurities of Abacavir that could be relevant include starting materials and intermediates. daicelpharmastandards.compharmaffiliates.com
Analytical Methods for Purity Assessment: A typical purity assessment method would involve a reversed-phase HPLC (RP-HPLC) method with UV detection. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
A representative RP-HPLC method for Abacavir utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile or methanol. nih.govscispace.com The choice of mobile phase composition and gradient can be optimized to achieve the best separation of this compound from its potential impurities.
Data Table: Potential Impurities of Abacavir Relevant to this compound
| Impurity Name | Chemical Name | Potential Source |
|---|---|---|
| Abacavir EP Impurity D | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-carboxylic acid | Oxidation of Abacavir |
| Abacavir Related Compound C | N6-Cyclopropyl-9H-purine-2,6-diamine | Synthesis Intermediate |
This table is based on known impurities of Abacavir and is for illustrative purposes. The actual impurity profile of this compound would need to be determined experimentally.
Stability-Indicating Analytical Methods for this compound Formulations in Research
Stability-indicating analytical methods are crucial for determining the shelf-life of a drug substance and its formulations under various environmental conditions. These methods must be able to separate the intact drug from its degradation products. For this compound, a stability-indicating HPLC or UHPLC method would be developed and validated.
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies are performed on the drug substance. nih.gov This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govscispace.com The degradation products are then identified and characterized, often using mass spectrometry (MS) coupled with HPLC.
For Abacavir, studies have shown that it degrades significantly under acidic and oxidative conditions. nih.gov It is anticipated that this compound would exhibit its own unique degradation profile, potentially involving hydrolysis of the acetyl group in addition to other degradation pathways.
Development of a Stability-Indicating Method: A stability-indicating RP-HPLC method for this compound would be developed to resolve the parent compound from all potential degradation products. The chromatographic conditions, including the column, mobile phase, flow rate, and detector wavelength, would be optimized to achieve this separation. The method's ability to be stability-indicating would be confirmed by analyzing samples from the forced degradation studies and ensuring that all degradation peaks are well-resolved from the main this compound peak.
Data Table: Representative Forced Degradation Conditions for Abacavir
| Stress Condition | Reagent/Condition | Duration | Observation for Abacavir |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl | 42 hours at 25°C | Significant degradation observed nih.gov |
| Base Hydrolysis | 1N NaOH | 42 hours at 25°C | No significant degradation observed nih.gov |
| Oxidative Stress | 3% H₂O₂ | 7 days at 25°C | Significant degradation observed nih.gov |
| Thermal Stress | 105°C | 10 days | No significant degradation observed nih.gov |
This table summarizes typical conditions used for the forced degradation of Abacavir. The stability of this compound under these conditions would need to be investigated independently.
Mechanistic and Cellular Studies in Vitro Models
Molecular Mechanisms of Reverse Transcriptase Inhibition by Carbovir (B1146969) Triphosphate
Carbovir triphosphate (CBV-TP) is a powerful inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov Its mechanism of action is twofold, involving both competitive inhibition of the natural substrate and termination of the growing viral DNA chain. nih.govdrugbank.com
As a structural analogue of deoxyguanosine-5'-triphosphate (dGTP), CBV-TP directly competes with the endogenous dGTP for binding to the active site of HIV-1 reverse transcriptase. nih.govpatsnap.com The enzyme mistakenly recognizes CBV-TP as a natural building block for DNA synthesis. Studies have shown that CBV-TP is a potent inhibitor of HIV-1 RT, with Ki values (a measure of inhibitory strength) similar to those of other potent nucleoside reverse transcriptase inhibitors. nih.gov This competition reduces the rate at which the enzyme can incorporate the correct nucleotide, thereby slowing the process of reverse transcription of viral RNA into DNA. patsnap.com
The definitive antiviral action of CBV-TP occurs upon its incorporation into the nascent viral DNA strand. patsnap.comnih.gov Once the reverse transcriptase enzyme adds the carbovir monophosphate moiety to the growing DNA chain, further elongation is impossible. drugbank.com This is because the carbocyclic sugar mimic in carbovir lacks the 3'-hydroxyl (-OH) group that is essential for forming the next 5' to 3' phosphodiester bond with an incoming nucleotide. nih.gov This premature cessation of DNA synthesis, known as chain termination, results in an incomplete and non-functional viral DNA, effectively halting the HIV replication cycle. nih.govdrugbank.com
Cellular Uptake and Intracellular Distribution of O-Acetyl Abacavir (B1662851) in Model Systems
Specific studies detailing the cellular uptake and intracellular distribution of O-Acetyl Abacavir are not extensively documented. However, based on its nature as a prodrug, it is designed to enter the cell and subsequently be hydrolyzed by intracellular esterases to release Abacavir. The parent compound, Abacavir, is characterized by its lipophilic nature and high water solubility, which allows it to cross cellular membranes, likely through passive diffusion. clinpgx.org
Once inside the cell, Abacavir undergoes a unique and specific phosphorylation cascade to become the active CBV-TP. nih.gov This process begins with adenosine (B11128) phosphotransferase converting Abacavir to abacavir 5'-monophosphate. clinpgx.orgnih.gov This is followed by deamination to form (-)-carbovir (B125634) 5'-monophosphate, which is then sequentially phosphorylated by guanylate kinase and other cellular kinases to the diphosphate (B83284) and ultimately the active triphosphate form. nih.gov This intracellular trapping and activation ensure that the active compound is concentrated within the cells where HIV replication occurs.
Antiviral Activity of this compound and its Metabolites in Cell Culture Models (e.g., HIV-1 Infected Cells)
The antiviral efficacy of Abacavir has been demonstrated in numerous in vitro cell culture models. As a precursor, the activity of this compound is dependent on its conversion to Abacavir and its subsequent phosphorylation. Abacavir exhibits potent activity against various strains of HIV-1, including clinical isolates. Its effectiveness is measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. In combination studies, Abacavir has shown synergistic antiviral activity with other antiretrovirals like zidovudine (B1683550) and amprenavir, and additive effects with didanosine, lamivudine, and tenofovir. drugbank.com
| HIV-1 Strain | Cell Line / System | EC50 (μM) | Reference |
|---|---|---|---|
| HIV-1IIIB | Various Cell Lines | 3.7 - 5.8 | drugbank.com |
| HIV-1BaL | Various Cell Lines | 0.07 - 1.0 | drugbank.com |
| Clinical Isolates (n=8) | PBMCs | 0.26 ± 0.18 | drugbank.com |
Evaluation of this compound Effects on Cellular Processes (e.g., Telomerase Activity, Cell Growth) in Non-Viral Cell Lines
Beyond its antiviral properties, the effects of Abacavir have been investigated in non-viral cellular models, revealing impacts on fundamental cellular processes.
Research has shown that Abacavir can inhibit the activity of human telomerase, a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes and is highly active in most cancer cells. nih.govoup.com In in vitro studies using peripheral blood mononuclear cells (PBMCs) from healthy subjects, Abacavir induced a significant, dose-dependent inhibition of telomerase activity at therapeutic concentrations. natap.orgnih.gov This inhibition was not associated with changes in the expression levels of the human telomerase reverse transcriptase (hTERT) gene, suggesting a direct inhibitory effect on the enzyme's activity. natap.orgnih.gov
| Abacavir Concentration (μM) | Median Inhibition (%) | Reference |
|---|---|---|
| 3 | 12% | natap.orgnih.gov |
| 10 | 14% | natap.orgnih.gov |
Furthermore, Abacavir has demonstrated effects on cell growth in certain cancer cell lines. In studies on human medulloblastoma cell lines (Daoy and D283-MED), which exhibit high telomerase activity, Abacavir was found to inhibit cell growth in a dose-dependent manner. nih.gov This anti-proliferative effect was accompanied by a reduction in telomerase activity and the promotion of cellular differentiation and senescence. nih.gov The maximal growth suppression was observed in the 550-750 μM dose range. nih.gov These findings suggest that the mechanism of action of Abacavir may extend beyond viral reverse transcriptase to include other cellular reverse transcriptases like telomerase, potentially impacting cell proliferation.
Pre Clinical Development and Advanced Formulations Research
Evaluation of Cellular Uptake and Retention of Nanoformulated Prodrugs In Vitro
The efficacy of these nanoformulated prodrugs is critically dependent on their ability to be taken up and retained by target cells, such as monocyte-derived macrophages (MDMs), which are considered a key reservoir for HIV. unmc.edunih.gov
In vitro studies have been conducted to assess the cellular uptake and retention of both phosphoramidate (B1195095) and myristoylated Abacavir (B1662851) nanoformulations. For phosphoramidate prodrug nanoformulations (ProTides), MDMs were treated with the nanoformulations, and intracellular drug concentrations and CBV-TP levels were measured over time. rsc.orgresearchgate.net Studies with M3ABC nanoformulations (NM3ABC) showed sustained intracellular CBV-TP levels and antiretroviral activity for up to 30 days after a single treatment. rsc.org The uptake and retention of various ProTide nanoformulations, including NM1ABC, NPheMe, and NPheC22, were tested in MDMs, with NPheC22 showing the highest uptake and retention. unmc.edu
Table 1: Cellular Uptake of Abacavir Prodrug Nanoformulations in Monocyte-Derived Macrophages (MDMs)
| Nanoformulation | Treatment Duration for Uptake Study | Key Findings |
|---|---|---|
| PABC Nanoformulation | Not specified | Evaluated in MDMs for in vitro viral efficacy. unmc.edu |
| MABC Nanoformulation | Up to 8 hours | Folate-targeting enhanced MDM uptake and retention compared to non-targeted nanoformulations. nih.gov |
| ProTide Nanoformulations (e.g., NM3ABC) | 1-8 hours | Exhibited improved MDM drug uptake and sustained retention for up to 30 days. rsc.orgresearchgate.net |
For myristoylated prodrug nanoformulations, studies have also demonstrated enhanced uptake and retention in MDMs. nih.gov The use of folate-targeted nanoformulations (FA-NMABC) further improved uptake and retention compared to non-targeted nanoformulations (NMABC) and free MABC. nih.gov Confocal microscopy revealed that these MABC nanoformulations localized within recycling endosomal compartments in macrophages. nih.gov
Table 2: Antiretroviral Activity of Abacavir ProTides in Human Monocyte-Derived Macrophages (MDMs)
| ProTide | EC50 (nM) | Fold Increase in Activity over Abacavir |
|---|---|---|
| M1ABC | 1.8 | > 6-fold |
| M2ABC | 0.2 | > 6-fold |
| M3ABC | 7.0 | > 6-fold |
EC50 represents the concentration of a drug that is required for 50% of its maximum effect. rsc.org
Pharmacokinetic Modeling and Characterization in Non-Human Biological Systems (e.g., Murine Models)
Pharmacokinetic studies in animal models are essential to understanding the in vivo behavior of these novel nanoformulations. Murine models have been instrumental in evaluating the pharmacokinetic profiles of O-Acetyl Abacavir prodrugs.
Following a single intramuscular injection of nanoformulated MABC (NMABC or FA-NMABC) in mice, detectable blood concentrations of Abacavir were maintained for over 14 days. nih.gov Interestingly, the prodrug MABC was not detected in the blood, suggesting its efficient conversion to the parent drug, Abacavir, by blood and tissue esterases following release from the nanoformulation. nih.gov The folate-coated version (FA-NMABC) enhanced blood drug levels by 1.7-fold compared to the uncoated nanoformulation. nih.gov
For the phosphoramidate prodrugs, male BALB/cJ mice were administered NAlaMe (a nanoformulation of an alanine-based ProTide) subcutaneously. unmc.edu These mice exhibited higher levels of the active metabolite, CBV-TP, at 24 and 72 hours post-administration compared to mice treated with Abacavir alone. unmc.edu Pharmacokinetic studies in rats also showed that ProTide nanosuspensions provided CBV-TP over a longer period than the parent drug. unmc.edu
Table 3: Pharmacokinetic Findings of Abacavir Prodrug Nanoformulations in Murine Models
| Nanoformulation | Administration Route | Duration of Detectable Drug Levels | Key Pharmacokinetic Outcome |
|---|---|---|---|
| Nanoformulated MABC (NMABC/FA-NMABC) | Intramuscular | Over 14 days | Sustained blood concentrations of Abacavir. nih.govtandfonline.com |
| Nanoformulated AlaMe (NAlaMe) | Subcutaneous | Assessed at 24 and 72 hours | Higher CBV-TP levels compared to Abacavir. unmc.edu |
| ProTide Nanosuspensions | Not specified | Not specified | Provided CBV-TP over a longer duration than Abacavir in rats. unmc.edu |
These preclinical findings underscore the potential of this compound prodrug nanoformulations to serve as long-acting antiretroviral therapies, offering the promise of improved drug delivery and sustained therapeutic effects.
Structure Activity Relationships Sar and Structure Metabolism Relationships Smr
Correlation of O-Acetyl Abacavir (B1662851) Structural Modifications with In Vitro Antiviral Potency
The primary purpose of creating an O-acetyl ester of abacavir is to mask the polar hydroxyl group, thereby increasing the molecule's lipophilicity. This modification is intended to improve passive diffusion across cell membranes. Once inside the cell, the acetyl group must be cleaved by intracellular esterases to release the parent drug, abacavir, which is then phosphorylated to its active triphosphate form, carbovir (B1146969) triphosphate. pharmgkb.org The efficiency of this entire process is reflected in the in vitro antiviral potency, typically measured as the 50% effective concentration (EC50).
While specific studies systematically modifying the O-acetyl group of abacavir and reporting on the corresponding in vitro anti-HIV activity are not widely available in the reviewed literature, research on other abacavir prodrugs provides valuable insights into the SAR. For instance, modifications at other positions of the abacavir molecule have been shown to significantly impact its antiviral potency. A study on a series of abacavir prodrugs with substitutions at the N2-position of the purine (B94841) ring demonstrated that these modifications can lead to a substantial increase in anti-HIV activity. researchgate.net One particular derivative, with a 4-methylaminobenzylideneamino substitution, was found to be 32 times more potent than the parent abacavir. researchgate.net
The following table presents data from a study on N2-substituted abacavir prodrugs, which illustrates how structural changes can affect antiviral potency. While not O-acetyl derivatives, these findings highlight the sensitivity of abacavir's activity to structural modifications.
| Compound | Modification | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|
| Abacavir | Parent Drug | 1.6 | >100 | >62.5 |
| Compound 3 | N2-(4-methylaminobenzylideneamino) | 0.05 | >100 | >2000 |
Data sourced from a study on N2-substituted abacavir prodrugs, illustrating the impact of structural modifications on antiviral activity. researchgate.net EC50 is the concentration of the drug that inhibits viral replication by 50%. CC50 is the concentration that is cytotoxic to 50% of cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Impact of Substituent Variations on Prodrug Activation Rates by Enzymes In Vitro
The structure of the acyl substituent directly impacts the rate of enzymatic hydrolysis. While specific kinetic data (Km, Vmax) for O-Acetyl Abacavir hydrolysis is limited in the literature, studies on other ester prodrugs provide a framework for understanding these structure-metabolism relationships. For example, the hydrolysis of various ester prodrugs of dexibuprofen has been studied in human plasma, demonstrating that the structure of the promoiety affects the rate of drug release. mdpi.com
The table below shows the percentage of dexibuprofen released from different ester prodrugs after incubation in 80% human plasma, illustrating how substituent variations can influence hydrolysis rates.
| Prodrug | Promoietyl | % Hydrolysis (1 hour) | % Hydrolysis (8 hours) |
|---|---|---|---|
| 5a | Guaiacol | 69.4 | 92.1 |
| 5b | 4-allyl-2-methoxyphenol | 61.5 | 84.7 |
| 5c | Coumarin | 64.7 | 88.2 |
Data adapted from a study on the in vitro hydrolysis of dexibuprofen mutual prodrugs in 80% human plasma (pH 7.4). mdpi.com This data is presented to illustrate the concept of how different ester-linked promoieties can affect hydrolysis rates.
Research on the substrate specificity of porcine liver carboxylesterase 1 (CES1), a key enzyme in prodrug activation, has shown that the enzyme's catalytic efficiency is highly dependent on the amino acid promoiety of nucleoside ester prodrugs. nih.govresearchgate.net For example, CES1 was highly efficient at hydrolyzing prodrugs with a phenylalanyl moiety but over 100-fold less efficient with valyl or isoleucyl prodrugs. nih.gov This highlights that both the size and chemical nature of the substituent are critical for enzyme recognition and catalysis. The regioselective hydrolysis of peracetylated nucleosides can also be achieved with high precision using specific enzymes, such as proteases from Bacillus subtilis, which can selectively cleave the primary acetyl group at the 5' position. nih.gov
Molecular Docking and In Silico Modeling of this compound and its Enzyme Interactions
Molecular docking and in silico modeling are powerful tools for investigating the interactions between a ligand, such as a prodrug, and its target enzyme at the molecular level. ijrpr.comnih.gov These computational methods can predict the binding affinity and orientation of a substrate within the enzyme's active site, providing insights into the structural determinants of enzymatic activity. mdpi.com
For this compound, molecular modeling would be instrumental in understanding its interaction with hydrolytic enzymes like carboxylesterases. A typical docking study would involve modeling the three-dimensional structure of the enzyme's active site and then computationally placing the this compound molecule within it. The analysis would focus on key interactions, such as hydrogen bonds and hydrophobic interactions, between the prodrug and the amino acid residues of the enzyme's catalytic triad (B1167595) (e.g., Ser-His-Asp). ijrpr.com The orientation of the acetyl group's carbonyl carbon relative to the catalytic serine residue is crucial for the nucleophilic attack that initiates hydrolysis.
While specific docking studies of this compound with esterases are not readily found in the reviewed literature, in silico studies on other ester prodrugs and hydrolases have established the utility of this approach. For example, docking studies have been used to understand the substrate specificity of valacyclovirase, an alpha-amino acid ester hydrolase, and to guide the design of new prodrugs. ijrpr.com Similarly, molecular dynamics simulations have been employed to investigate how mutations in carboxylesterases can alter their substrate specificity and efficiency of hydrolysis. nih.gov
In the absence of specific docking data for this compound with its activating enzymes, we can consider the extensive modeling work done on its parent compound, abacavir, and its ultimate target, HIV-1 reverse transcriptase (RT). These studies provide a detailed picture of the molecular interactions that are essential for its antiviral effect. Docking studies have compared the binding of abacavir to that of phytochemicals in the active site of HIV-1 RT, revealing key interactions with amino acid residues. nih.gov
The table below summarizes the binding energies of abacavir and some natural compounds with HIV-1 RT, as determined by a molecular docking study. This illustrates how in silico methods can be used to compare the binding affinity of different molecules to a target protein.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Aleuritolic acid | -8.48 |
| Crotoxide A | -7.73 |
| Crothalimene A | -7.48 |
| Crotodichogamoin B | -7.42 |
| Delaviridine (FDA-approved NNRTI) | -6.85 |
| Abacavir (FDA-approved NRTI) | -5.63 |
Data from a molecular docking study comparing the binding affinities of phytochemicals and FDA-approved drugs, including abacavir, to the HIV-1 reverse transcriptase enzyme. nih.gov A lower binding energy indicates a more favorable interaction.
These in silico approaches could be applied to this compound to model its interaction with human carboxylesterase 1 (hCE1) or other relevant hydrolases. Such studies would help in predicting how structural modifications to the acetyl group would affect binding to the enzyme's active site and, consequently, the rate of prodrug activation. This would be a valuable tool in the rational design of more efficient abacavir prodrugs.
Emerging Research Areas and Future Directions in O Acetyl Abacavir Research
Exploration of Novel Biotransformation Pathways
The established biotransformation pathway of abacavir (B1662851), the active form of O-Acetyl Abacavir, involves hepatic metabolism by alcohol dehydrogenase and glucuronyl transferase to inactive carboxylate and glucuronide metabolites. newdrugapprovals.org Intracellularly, abacavir is phosphorylated to its active metabolite, carbovir (B1146969) triphosphate, which inhibits HIV reverse transcriptase. newdrugapprovals.orgnih.gov
However, emerging research is beginning to explore the possibility of alternative or novel biotransformation pathways that could influence the efficacy and safety profile of abacavir and its prodrugs. The rationale for this exploration stems from the understanding that drug metabolism can be influenced by a variety of factors, including genetic polymorphisms in metabolic enzymes and the potential for involvement of other enzyme systems not yet fully characterized in abacavir's metabolism.
Future research in this area is anticipated to focus on:
Investigating the role of cytochrome P450 (CYP) enzymes: While abacavir is not considered a significant substrate for CYP enzymes, further studies could explore minor metabolic pathways mediated by specific CYP isoforms and their potential clinical relevance. nih.gov
Identifying novel metabolites: The use of advanced analytical techniques, such as high-resolution mass spectrometry, may lead to the identification of previously unknown metabolites of abacavir, providing insights into novel enzymatic reactions.
Understanding these novel pathways is crucial for a more comprehensive grasp of this compound's disposition in the body, potentially leading to improved therapeutic strategies.
Application of this compound in Repurposing Research for Non-HIV Indications (e.g., Cancer Biology In Vitro)
A significant and exciting area of emerging research is the repurposing of existing drugs for new therapeutic indications, a strategy that can expedite the drug development process. mdpi.com Abacavir, the active component of this compound, has shown promise in preclinical studies for its potential anticancer activity, making its prodrug a candidate for further investigation in oncology.
Detailed Research Findings:
Recent in vitro studies have demonstrated that abacavir can inhibit the growth of various cancer cell lines. nih.govnih.gov The proposed mechanisms for this anticancer activity are multifaceted and include:
Inhibition of Reverse Transcriptase Activity in Cancer Cells: Many cancer cells exhibit endogenous reverse transcriptase activity, which is implicated in telomere maintenance and genomic instability. frontiersin.org By inhibiting this activity, abacavir may interfere with tumor cell proliferation and survival. nih.govnih.gov
Induction of Cell Cycle Arrest and Senescence: Studies on prostate cancer cell lines have shown that abacavir can induce a significant decrease in cell growth rate, a delay in the S phase of the cell cycle, and the induction of senescence, a state of irreversible growth arrest. nih.govresearchgate.net
Enhancement of Chemotherapy Efficacy: In breast cancer cell models, abacavir has been shown to enhance the efficacy of the chemotherapeutic agent doxorubicin. sciety.org This synergistic effect is linked to the inhibition of the histone demethylase KDM5B. sciety.org
Induction of Apoptosis: In combination with other nucleoside reverse transcriptase inhibitors, abacavir has been observed to increase apoptosis (programmed cell death) in breast cancer cell lines. frontiersin.org
The table below summarizes key findings from in vitro studies on the anticancer effects of abacavir.
| Cell Line | Cancer Type | Key Findings |
| PC3 | Prostate Cancer | Significant reduction in cell growth, migration, and invasion; induction of S phase arrest and senescence. nih.govnih.gov |
| LNCaP | Prostate Cancer | Significant reduction in cell growth and induction of senescence. nih.govnih.gov |
| Breast Cancer Cells | Breast Cancer | Increased apoptosis and decreased migration when combined with other NRTIs; enhanced sensitivity to doxorubicin. frontiersin.orgsciety.org |
| Esophageal Cancer Cells | Esophageal Cancer | Increased radiosensitivity, enhanced DNA damage from radiation, and increased apoptosis. frontiersin.org |
These promising in vitro findings provide a strong rationale for further research into this compound as a repurposed anticancer agent. Its prodrug nature could offer advantages in terms of delivery and cellular uptake in tumor tissues.
Development of Advanced In Vitro Models for Prodrug Evaluation
The evaluation of prodrugs like this compound requires sophisticated in vitro models that can accurately recapitulate the complexities of human physiology, particularly the processes of drug absorption, distribution, metabolism, and excretion (ADME). researchgate.net Traditional two-dimensional cell cultures often fail to capture the intricate interactions that occur within a three-dimensional tissue environment.
The development of advanced in vitro models is a crucial area of research for improving the preclinical evaluation of prodrugs. These models aim to provide more predictive data on a drug's efficacy and potential toxicity before it enters clinical trials. mdpi.com
Examples of Advanced In Vitro Models:
Three-Dimensional (3D) Cell Cultures: 3D spheroids and organoids offer a more physiologically relevant environment compared to 2D cultures by mimicking the cell-cell and cell-matrix interactions found in native tissues. These models are increasingly being used to assess the efficacy and toxicity of anticancer drugs. sciety.org
Organs-on-a-Chip: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the structure and function of human organs such as the liver, gut, and kidney. mdpi.com A "gut-liver-on-a-chip" model, for instance, could be used to study the oral absorption and first-pass metabolism of this compound. mdpi.com
Hollow-Fiber Bioreactors: This system can be used to simulate the pharmacokinetics of a drug in the body, allowing for the study of drug efficacy against pathogens or cancer cells under dynamic conditions that mimic in vivo drug exposure. nih.gov
The application of these advanced models to this compound research will enable a more accurate prediction of its metabolic activation, therapeutic efficacy, and potential off-target effects, thereby facilitating its translation from the laboratory to the clinic.
Integration of Omics Technologies in Understanding Prodrug Bioactivation and Cellular Responses
"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for obtaining a global view of cellular processes. The integration of these technologies into this compound research is poised to provide unprecedented insights into its mechanism of action, bioactivation, and the cellular responses it elicits.
Applications of Omics Technologies:
Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomics can be used to identify the specific enzymes responsible for its conversion to the active drug, abacavir, and the subsequent phosphorylation to carbovir triphosphate. Mass spectrometry-based proteomics has been used to identify oxidoreductases involved in abacavir metabolism in antigen-presenting cells. nih.gov
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic screening can be used to identify novel metabolites of abacavir and to map the metabolic pathways involved in its bioactivation and detoxification. nih.gov This approach can help in understanding the complete metabolic fate of this compound.
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound alters gene expression. Microarray analysis of prostate cancer cells treated with abacavir has shown that it induces specific and dose-dependent changes in gene expression, involving multiple cellular pathways. nih.govresearchgate.net
Genomics: Understanding the genetic basis for variability in drug response is a key aspect of personalized medicine. Pharmacogenomic studies have already established a strong link between the HLA-B*57:01 allele and abacavir hypersensitivity. nih.gov Future genomic studies could identify other genetic variants that influence the metabolism and efficacy of this compound.
By integrating these omics technologies, researchers can build a comprehensive, systems-level understanding of how this compound works, from its initial biotransformation to its ultimate effects on cellular function. This knowledge will be instrumental in optimizing its therapeutic use and in identifying new applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stability of O-Acetyl Abacavir in experimental settings?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Stability studies should involve accelerated degradation conditions (e.g., heat, light, humidity) followed by chromatographic analysis to detect degradation products. Ensure compliance with guidelines for experimental reproducibility, such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed documentation of analytical parameters (e.g., column type, mobile phase, flow rate) .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Methodology : Adhere to Globally Harmonized System (GHS) protocols for acute toxicity and carcinogenicity risks. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods with adequate ventilation to minimize aerosol exposure. Store the compound in sealed containers at recommended temperatures (e.g., -20°C for long-term stability). Refer to institutional biosafety guidelines and clinical trial safety frameworks that outline hematologic toxicity monitoring and handling precautions .
Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using design-of-experiments (DoE) approaches. Validate each synthetic step via intermediate characterization (e.g., thin-layer chromatography, FTIR). Publish detailed protocols in line with academic journal standards, including raw data for yields, spectral peaks, and purity metrics. Cross-reference with established methodologies for nucleoside analog synthesis, such as those in HIV reverse transcriptase inhibitor studies .
Advanced Research Questions
Q. How do resistance mutations in HIV reverse transcriptase influence the efficacy of this compound, and what methodologies are used to map these mutations?
- Methodology : Perform genotypic resistance testing using Sanger sequencing or next-generation sequencing (NGS) to identify mutations (e.g., K65R, L74V, M184V). Use site-directed mutagenesis to create recombinant HIV strains with specific mutations, followed by phenotypic assays (e.g., antiviral IC₅₀ determination). A validated stepwise approach, as described in the Narval trial, correlates mutation clusters (e.g., codons 41, 67, 210) with virologic response thresholds. Bootstrap resampling can assess the robustness of genotypic resistance scores .
Q. What experimental approaches can resolve contradictions between observational studies and clinical trials regarding this compound's association with cardiovascular events?
- Methodology : Conduct meta-analyses with stratified randomization to compare observational cohorts (e.g., D:A:D study) and randomized controlled trials (RCTs). Adjust for confounders (e.g., smoking, hypertension) using multivariate regression. The REPRIEVE trial’s exploratory analysis employed time-dependent covariate models to differentiate past vs. current abacavir use, revealing a 42%–50% increased risk of major adverse cardiovascular events (MACE) in certain subgroups. Sensitivity analyses and Mendelian randomization can further isolate causal relationships .
Q. What in vitro and in vivo models are optimal for studying the molecular interactions of this compound with immune system proteins?
- Methodology : Use X-ray crystallography or cryo-EM to resolve 3D structures of this compound bound to HLA-B57:01, a protein linked to hypersensitivity. Validate findings with surface plasmon resonance (SPR) to measure binding kinetics. In vivo, employ transgenic mice expressing HLA-B57:01 to model immune activation. For mechanistic studies, utilize flow cytometry to assess CD8+ T-cell responses in peripheral blood mononuclear cells (PBMCs) exposed to the drug .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address conflicting evidence on this compound’s role in myocardial infarction (MI) risk?
- Methodology : Apply the Rothwell Classification to categorize study designs (e.g., case-control vs. cohort). Pool data from clinical trials (e.g., GSK’s meta-analysis of 13,000 patients) and observational registries, adjusting for cardiovascular risk factors. Use the Brief DISCERN tool to evaluate information quality across sources. Mechanistic studies should focus on in vitro endothelial cell models to assess prothrombotic effects (e.g., tissue factor expression) .
Q. What strategies mitigate cross-resistance between this compound and other nucleoside analogs in combination therapies?
- Methodology : Profile resistance patterns using clinical isolates with pre-existing zidovudine/lamivudine resistance mutations. Phenotypic susceptibility testing (e.g., Antivirogram) quantifies fold-changes in drug sensitivity. Synergy assays (e.g., Chou-Talalay method) can identify optimal drug combinations. Genotypic algorithms, validated via bootstrap resampling, predict resistance thresholds for regimen optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
